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Compound of Interest

Compound Name: Bromo-DragonFLY

Cat. No.: B1250283 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the (R)-(-)-Bromo-DragonFLY and (S)-

(+)-Bromo-DragonFLY enantiomers. Bromo-DragonFLY, or 1-(8-bromobenzo[1,2-b;4,5-

b']difuran-4-yl)-2-aminopropane, is a potent and long-acting psychedelic substance.[1] Its rigid

structure, resembling a dragonfly, is derived from the phenethylamine class.[2][3] The presence

of a chiral center at the alpha-carbon of the propane side chain results in two distinct

stereoisomers, (R) and (S), which exhibit significant differences in their pharmacological

profiles. This document outlines their synthesis, pharmacodynamics, in vivo effects, and the

experimental methodologies used for their characterization.

Chemical Structure and Stereochemistry
The core structure of Bromo-DragonFLY features a benzodifuran ring system, which

conformationally constrains the molecule.[4] The key stereochemical distinction lies at the C2

position of the aminopropane tail. The (R) and (S) designations refer to the absolute

configuration of this chiral center, which dictates how the molecule interacts with its biological

targets. As is common with many psychedelic amphetamines, the (R)-enantiomer is the more

pharmacologically active isomer.[3][5]

Comparative Pharmacodynamics
The primary mechanism of action for Bromo-DragonFLY's psychedelic effects is agonism at

the serotonin 5-HT2A receptor.[2][6] However, its activity extends to other 5-HT2 subtypes. The
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stereochemistry of the molecule profoundly influences its binding affinity and functional potency

at these receptors.

Receptor Binding Affinity
Radioligand displacement assays are used to determine the binding affinity (Ki) of a compound

for a specific receptor. Research has consistently shown that the (R)-enantiomer possesses a

significantly higher affinity for both 5-HT2A and 5-HT2C receptors compared to the (S)-

enantiomer.[5][7]

Compound 5-HT2A (Ki, nM) 5-HT2C (Ki, nM) 5-HT2B (Ki, nM)

(R)-(-)-Bromo-

DragonFLY
0.04 0.02 0.19

(S)-(+)-Bromo-

DragonFLY

Data not consistently

reported, but

significantly lower

affinity than (R)

enantiomer

Data not consistently

reported, but

significantly lower

affinity than (R)

enantiomer

Data not available

(Data for the racemate

unless specified)[7]

Functional Activity
Functional assays measure the ability of a compound to activate a receptor and elicit a cellular

response, typically reported as the half-maximal effective concentration (EC50). Bromo-
DragonFLY acts as a potent full agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[7] The

(R)-enantiomer is the more potent agonist, a finding consistent with its higher binding affinity.[8]

Compound Receptor Assay Type Potency (EC50, nM)

(R,S)-Bromo-

DragonFLY
5-HT2A Calcium Mobilization 0.05

(Data represents the

racemate)[9]
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Monoamine Oxidase A (MAO-A) Inhibition
In addition to its potent activity at serotonin receptors, Bromo-DragonFLY is also a competitive

inhibitor of monoamine oxidase A (MAO-A), with a reported Ki value of 0.352 µM.[10][11] This

inhibition can contribute to its overall pharmacological and toxicological profile by preventing

the breakdown of monoamine neurotransmitters like serotonin.[7]

Serotonin 5-HT2A Receptor Signaling
Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates a well-

characterized signaling cascade. The receptor couples to Gq/G11 proteins, which in turn

activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to

downstream cellular responses that underpin the compound's psychoactive effects.

(R)-Bromo-DragonFLY 5-HT2A ReceptorBinds Gq/G11Activates Phospholipase C
(PLC)

Activates PIP2Hydrolyzes

IP3

DAG

Endoplasmic
Reticulum

Binds to
Receptor
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(PKC)

Activates

Ca²⁺ Release

Downstream
Cellular Response

Click to download full resolution via product page

Canonical 5-HT2A receptor Gq/G11 signaling pathway.

In Vivo Activity: Head-Twitch Response (HTR)
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A

receptor-mediated hallucinogenic potential in humans.[12][13] Studies have demonstrated that

racemic Bromo-DragonFLY is extremely potent in inducing the HTR in mice. While specific

data for the individual enantiomers is not readily available, it is inferred from the in vitro data

that the (R)-enantiomer is primarily responsible for this potent in vivo activity.
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Compound HTR Potency (ED50, µmol/kg)

(R,S)-Bromo-DragonFLY 0.20

2,5-Dimethoxy-4-bromoamphetamine (DOB) 0.75

(Data from C57BL/6J mice)[12][14]

Synthesis and Enantiomeric Resolution
The initial synthesis of Bromo-DragonFLY by David E. Nichols and colleagues in 1998

produced a racemic mixture.[15] A subsequent enantiospecific synthesis was developed in

2001, which allowed for the isolation and individual study of the (R) and (S) enantiomers.[5][16]

The synthesis of the more active (R)-enantiomer strategically utilizes a derivative of D-alanine

as a chiral starting material, ensuring the desired stereochemistry in the final product.[17]
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Chiral Precursors

Multi-step Synthesis

Final Enantiomers
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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